Dimethyl 2,2-bis(hydroxymethyl)malonate
Description
Dimethyl 2,2-bis(hydroxymethyl)malonate, with the CAS number 35329-73-8, is a unique malonate diester characterized by the presence of two hydroxymethyl groups attached to the central carbon atom. sigmaaldrich.com This structure imparts specific reactivity and functionality, making it a valuable building block in various synthetic pathways. Its molecular formula is C7H12O6, and it has a molecular weight of 192.17 g/mol . sigmaaldrich.comcymitquimica.com
| Property | Value | Source |
| CAS Number | 35329-73-8 | sigmaaldrich.com |
| Molecular Formula | C7H12O6 | sigmaaldrich.com |
| Molecular Weight | 192.17 g/mol | cymitquimica.com |
| IUPAC Name | This compound | sigmaaldrich.com |
| Physical Form | Solid or Semi-solid | sigmaaldrich.com |
Malonate derivatives are a cornerstone of organic synthesis, prized for their versatility as precursors to a wide array of complex molecules. wikipedia.org Diethyl malonate and dimethyl malonate are frequently used as reagents in the malonic ester synthesis, a classic method for preparing carboxylic acids. wikipedia.org The reactivity of the methylene (B1212753) group flanked by two carbonyl groups allows for easy deprotonation and subsequent alkylation, providing a powerful tool for carbon-carbon bond formation. wikipedia.org
Beyond this fundamental reaction, malonate derivatives are instrumental in the synthesis of numerous commercially and medicinally important compounds. For instance, they are key starting materials for barbiturates, artificial flavorings, and vitamins B1 and B6. wikipedia.org In the pharmaceutical industry, derivatives of malonic acid are used to produce vasodilators like naftidrofuryl and other therapeutic agents such as phenylbutazone (B1037) and nalidixic acid. wikipedia.org Furthermore, their application extends to the agrochemical sector for the production of certain pesticides. wikipedia.org The fragrance industry also utilizes dimethyl malonate as a raw material for synthesizing jasmonates, which are components of many fine fragrances. wikipedia.org
The unique structural features of this compound, specifically its two primary alcohol functionalities, position it as a valuable monomer for creating complex, three-dimensional chemical architectures. These hydroxyl groups provide reactive sites for esterification or etherification, allowing the molecule to be incorporated into larger polymeric systems.
A significant area where such building blocks are crucial is in the synthesis of dendrimers. Dendrimers are highly branched, monodisperse macromolecules with a well-defined, globular structure. nih.govmdpi.com A closely related compound, 2,2-bis(hydroxymethyl)propanoic acid (b-HMPA), which shares the core bis(hydroxymethyl) functionality, is a widely used building block for creating biodegradable polyester-based dendrimers. nih.govmdpi.com These dendrimers have applications in various biomedical fields, including as carriers for gene therapy, due to their unique structure that includes internal cavities and a high density of surface functional groups. nih.govmdpi.com
Given the structural similarity, this compound serves as a potent precursor for analogous polyester (B1180765) dendrimers and other hyperbranched polymers. The two ester groups can be hydrolyzed to carboxylic acids, which, along with the two hydroxyl groups, create an AB2-type monomer—a classic component for divergent dendrimer synthesis. This allows for the systematic, generational growth of a dendrimer from a central core, leading to precisely engineered nanostructures. The resulting architectures are being explored for their potential in creating novel materials and in biomedical applications. Additionally, this compound is relevant in the synthesis of methylene malonates, which are important monomers for producing various polymers. google.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2,2-bis(hydroxymethyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O6/c1-12-5(10)7(3-8,4-9)6(11)13-2/h8-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOILECYJGFXOJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)(CO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Dimethyl 2,2 Bis Hydroxymethyl Malonate
Established Synthetic Pathways
The traditional synthesis of Dimethyl 2,2-bis(hydroxymethyl)malonate and its analogs, such as the diethyl ester, is primarily rooted in well-documented condensation reactions. These methods have been refined over time to optimize yield and purity.
Knoevenagel Condensation Approaches
The Knoevenagel condensation is a fundamental reaction in organic chemistry, involving the nucleophilic addition of a compound with an active methylene (B1212753) group (a carbon atom flanked by two electron-withdrawing groups) to a carbonyl group, followed by a dehydration reaction. wikipedia.org This reaction is a modification of the aldol (B89426) condensation and is typically catalyzed by a weak base, such as an amine. wikipedia.orgthermofisher.com
The active methylene component, for instance, can be diethyl malonate, malonic acid, or ethyl acetoacetate. wikipedia.org The carbonyl group is usually an aldehyde or a ketone. wikipedia.org The use of a mild base is crucial to facilitate the deprotonation of the active methylene group to form a carbanion without inducing the self-condensation of the aldehyde or ketone. wikipedia.org Historically, German chemist Emil Knoevenagel first reported in 1894 that diethyl malonate condenses with formaldehyde (B43269) in the presence of diethylamine (B46881) to form a bis-adduct. thermofisher.com This reaction serves as a foundational approach for synthesizing bis(hydroxymethyl) derivatives of malonic esters.
Reaction of Dialkyl Malonate Esters with Formaldehyde in the Presence of Catalysts
The most direct and widely reported method for preparing compounds like this compound is the reaction of a dialkyl malonate with formaldehyde. orgsyn.orgpw.edu.pl This reaction is an example of a base-catalyzed aldol-type addition. Ethyl malonate, for example, is known to react with formaldehyde in an alkaline medium to form diethyl-2,2-di(hydroxymethyl)malonate. pw.edu.pl
The mechanism involves the deprotonation of the malonate ester at the central carbon by a base, creating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of formaldehyde. This process occurs twice to append two hydroxymethyl groups to the central carbon of the malonate.
Specific Reagents and Reaction Conditions
Detailed procedures for the synthesis of the diethyl analog, Diethyl 2,2-bis(hydroxymethyl)malonate, provide insight into the specific reagents and conditions applicable to the dimethyl ester. A common procedure involves the dropwise addition of diethyl malonate to a mixture of formaldehyde and a catalyst at a controlled temperature. orgsyn.org
Key reagents and conditions are outlined below:
Reactants : Diethyl malonate and a formaldehyde solution. orgsyn.org
Catalyst : A mild base such as potassium bicarbonate is effective. orgsyn.org Other catalysts used in related Knoevenagel condensations include primary and secondary amines like ethylamine, diethylamine, and piperidine. thermofisher.comorganicreactions.org
Temperature Control : The reaction is exothermic, and maintaining a specific temperature range, such as 25-30°C, is critical during the addition of the malonate. orgsyn.org
Solvents and Extraction : After the reaction, the product is typically worked up using extraction techniques. This involves using solvents like ether and a saturated ammonium (B1175870) sulfate (B86663) solution to separate the organic product from the aqueous reaction mixture. orgsyn.org The extract is then dried using an agent like anhydrous sodium sulfate. orgsyn.org
Purification : The final product is often purified by crystallization from a suitable solvent, such as isopropyl ether, after removing more volatile materials under vacuum. orgsyn.org
The following table summarizes a typical batch synthesis for the diethyl analog, which provides a model for the synthesis of the dimethyl compound.
| Reagent/Condition | Specification | Purpose | Source |
| Malonate Ester | Diethyl Malonate (1 mole) | Reactant | orgsyn.org |
| Aldehyde | Formaldehyde (2 moles) | Reactant | orgsyn.org |
| Catalyst | Potassium Bicarbonate | Base catalyst | orgsyn.org |
| Reaction Temperature | 25-30°C | Control reaction rate and prevent side reactions | orgsyn.org |
| Reaction Time | ~40-50 min addition, 1 hour stirring | Ensure complete reaction | orgsyn.org |
| Extraction Solvent | Ether | Isolate the product from the aqueous phase | orgsyn.org |
| Crystallization Solvent | Isopropyl Ether | Purify the final product | orgsyn.org |
Emerging Synthetic Routes and Innovations
In line with modern chemical manufacturing, there is a growing emphasis on developing more efficient, safer, and environmentally friendly synthetic methods. Innovations in continuous manufacturing and the application of green chemistry principles are being explored for malonate chemistry.
Continuous Flow Synthesis Methods
Continuous flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages over traditional batch processing. These benefits include enhanced heat transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety for exothermic reactions, and the potential for automated, scalable production without amplification effects. lew.ro
While a specific continuous flow process for this compound is not widely documented, the synthesis of related compounds demonstrates the applicability of this technology. lew.ronih.gov For instance, the synthesis of dimethyl fumarate (B1241708) has been successfully optimized from batch to a continuous-flow protocol. nih.govresearchgate.net Similarly, hydroxymethyl phosphonates have been synthesized in high yield and purity using microfluidic reactors, which overcomes the challenges of strong heat release and by-product formation seen in conventional reactors. lew.ro These examples suggest a strong potential for developing a continuous flow process for the reaction between dimethyl malonate and formaldehyde, which would allow for better management of the reaction's exothermicity and lead to a more efficient and consistent production process.
Green Chemistry Principles in Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles include the use of renewable feedstocks, safer solvents, and catalytic reactions.
In the context of malonate synthesis, several green innovations are relevant:
Biocatalysis : Enzymes are being explored as catalysts to promote greener synthesis. For example, immobilized Candida antarctica lipase (B570770) B has been used for the synthesis of linear polyesters from dimethyl malonate in solventless conditions. rsc.org This highlights the potential for enzymatic methods in malonate chemistry.
Environmentally Friendly Catalysts : Research into Knoevenagel condensations has identified greener catalytic systems. One such system uses gelatine, a biodegradable polymer, immobilized on a solid support to catalyze the reaction between aldehydes and diethylmalonate in DMSO. amazonaws.com A significant advantage of this system is that the solvent, catalyst, and unreacted malonate can be recovered and recycled multiple times without a significant loss in product yield. amazonaws.com
Atom Economy : The reaction of dimethyl malonate with formaldehyde is inherently atom-economical, as it is an addition reaction where all the atoms of the reactants are incorporated into the final product, aligning with green chemistry principles.
The application of these emerging routes and principles promises to make the synthesis of this compound more sustainable, efficient, and safer.
Bio-inspired Synthetic Strategies
While specific examples of bio-inspired synthesis for this compound are not prevalent in the provided search results, the broader field of biocatalysis provides a framework for how such a synthesis could be approached. The synthesis of 2,5-bis(hydroxymethyl)furan (BHMF) from 5-hydroxymethylfurfural (B1680220) (HMF) using whole-cell biocatalysts, such as Burkholderia contaminans, demonstrates the potential of using microorganisms or isolated enzymes for hydroxymethylation reactions. frontiersin.org This process achieves high yields and selectivity under mild conditions, highlighting the advantages of biocatalysis. frontiersin.org
A hypothetical bio-inspired route to this compound could involve the use of an engineered enzyme, such as an aldolase (B8822740) or a related carbon-carbon bond-forming enzyme. This enzyme would need to recognize dimethyl malonate as a substrate and catalyze its condensation with two molecules of formaldehyde. This approach could offer benefits such as high stereoselectivity, reduced by-product formation, and the use of environmentally benign aqueous reaction media.
Methodological Advancements in Preparation
Recent advancements in the preparation of bis(hydroxymethyl)malonates have centered on improving reaction efficiency, developing more effective catalyst systems, and refining purification methods to obtain high-purity products.
Optimization of Reaction Parameters and Yields
The synthesis of dialkyl bis(hydroxymethyl)malonates typically involves the reaction of a dialkyl malonate with formaldehyde. google.com Key to maximizing the yield is the careful control of reaction parameters. For the synthesis of the related diethyl bis(hydroxymethyl)malonate, a molar ratio of formaldehyde to diethyl malonate of 2:1 is employed. orgsyn.org The reaction temperature is maintained between 25-30°C during the dropwise addition of the malonate ester. orgsyn.org Following the initial reaction, stirring is continued for an hour to ensure completion. orgsyn.org
In a one-pot batch process for preparing a methylene malonate via a diethyl bis(hydroxymethyl)malonate intermediate, the thermolysis of the diol is conducted under vacuum (100 mm Hg) at a high temperature of 200°C. google.com This process has reported a yield of 81% for the desired methylene malonate monomer. google.com Another optimized process for a different malonate derivative reported an average yield of 70.6 ± 0.11% under mild reaction conditions, suggesting the potential for high-yield industrial applications. spkx.net.cn
Table 1: Optimization of Reaction Parameters for Bis(hydroxymethyl)malonate Synthesis
| Parameter | Condition | Rationale |
| Molar Ratio (Formaldehyde:Malonate) | 2:1 | Ensures the addition of two hydroxymethyl groups to the active methylene carbon. google.comorgsyn.org |
| Reaction Temperature | 25-30°C (initial) | Controls the rate of reaction and minimizes side product formation. orgsyn.org |
| Reaction Time | 1 hour (post-addition) | Allows for the completion of the hydroxymethylation reaction. orgsyn.org |
| Thermolysis Temperature | 200°C | Effects the conversion of the diol to the corresponding methylene malonate. google.com |
| Pressure | 100 mm Hg (vacuum) | Facilitates the removal of volatile by-products during thermolysis. google.com |
Catalyst Systems in Bis(hydroxymethyl)malonate Formation
The choice of catalyst is crucial in the formation of bis(hydroxymethyl)malonates. In the synthesis of diethyl bis(hydroxymethyl)malonate, potassium bicarbonate is used as a basic catalyst. orgsyn.org This weak base facilitates the deprotonation of the diethyl malonate, enabling its reaction with formaldehyde. orgsyn.org
For the subsequent conversion of the bis(hydroxymethyl)malonate intermediate to a methylene malonate, a different catalytic approach is required. In this thermolysis step, a copper zeolite catalyst has been shown to be effective. google.com The use of a solid catalyst like zeolite can simplify product purification, as it can be easily separated from the reaction mixture. In some embodiments, the catalyst may be utilized as a slurry and brought into contact with a heated surface to drive the thermolysis reaction. google.com
Table 2: Catalyst Systems in Bis(hydroxymethyl)malonate Synthesis and Conversion
| Reaction Step | Catalyst | Function |
| Bis(hydroxymethyl)malonate Formation | Potassium Bicarbonate | Basic catalyst for the condensation of diethyl malonate and formaldehyde. orgsyn.org |
| Thermolysis to Methylene Malonate | Copper Zeolite | Acidic catalyst for the elimination of water from the diol. google.com |
Purification and Isolation Techniques
The purification of this compound and its analogs is a critical step to obtain a product of high purity. A common procedure for the diethyl derivative involves an initial extraction and drying process. After the reaction, the mixture is treated with a saturated solution of ammonium sulfate and then extracted with ether. orgsyn.org The ethereal extract is subsequently dried over anhydrous sodium sulfate. orgsyn.org
Crystallization is a key technique for isolating the final product. After removing the ether and other volatile materials under vacuum, the crude product is dissolved in a suitable solvent, such as isopropyl ether. orgsyn.org Cooling the solution, often in an ice water bath with stirring, induces the crystallization of the pure diethyl bis(hydroxymethyl)malonate. orgsyn.org The crystals are then collected by filtration and dried. orgsyn.org For the diethyl analog, this process yields a product with a melting point of 48–50°C, which can be further improved to 50–52°C upon recrystallization. orgsyn.org
In processes where the bis(hydroxymethyl)malonate is an intermediate, the subsequent reaction product, such as a methylene malonate monomer, may undergo further purification steps like distillation or a series of condensation steps. google.com
Table 3: Purification and Isolation Techniques
| Step | Technique | Reagents/Conditions | Purpose |
| Work-up | Extraction | Saturated ammonium sulfate solution, ether | To separate the product from the aqueous reaction mixture. orgsyn.org |
| Drying | Anhydrous Sodium Sulfate | - | To remove residual water from the organic extract. orgsyn.org |
| Isolation | Crystallization | Isopropyl ether, cooling (ice bath) | To obtain the pure solid product from the crude mixture. orgsyn.org |
| Final Drying | Vacuum Desiccator | Over sulfuric acid | To remove any remaining solvent from the crystals. orgsyn.org |
Reactivity and Mechanistic Investigations of Dimethyl 2,2 Bis Hydroxymethyl Malonate
Electrophilic and Nucleophilic Character of the Compound
The chemical behavior of dimethyl 2,2-bis(hydroxymethyl)malonate is dictated by the presence of both nucleophilic and electrophilic centers within its structure. The oxygen atoms of the two primary hydroxyl groups possess lone pairs of electrons, rendering them nucleophilic. libretexts.org This nucleophilicity allows them to attack electron-deficient centers, participating in a variety of substitution and addition reactions. The reactivity of these hydroxyl groups is influenced by steric hindrance and the electronic effects of the adjacent gem-diester groups. In many polyols, primary hydroxyl groups exhibit greater reactivity compared to more sterically hindered secondary or tertiary hydroxyls. tri-iso.comresearchgate.net
Reactions Involving Hydroxymethyl Groups
The two primary hydroxyl groups are key sites for a variety of chemical modifications, allowing for the introduction of new functional groups and the extension of the molecular framework.
The hydroxyl groups of this compound readily undergo esterification with carboxylic acids or their more reactive derivatives, such as acid chlorides and acid anhydrides. The reaction with acid chlorides is particularly vigorous and often proceeds at room temperature, yielding the corresponding esters and hydrogen chloride gas. researchgate.net For instance, reaction with an acyl chloride (RCOCl) would produce the corresponding diester.
The general mechanism for the esterification with an acid chloride involves the nucleophilic attack of the alcohol's oxygen on the electrophilic carbonyl carbon of the acid chloride. nih.gov This is followed by the elimination of the chloride ion and deprotonation of the oxonium ion intermediate to yield the ester. nih.gov
Table 1: Representative Esterification Reaction
| Reactant 1 | Reactant 2 | Product | General Conditions |
| This compound | Acyl Chloride (RCOCl) | Dimethyl 2,2-bis[(acyloxy)methyl]malonate | Room temperature, often in the presence of a base (e.g., pyridine) to neutralize HCl. arctomsci.com |
The hydroxyl groups can be converted to ether functionalities through various alkylation methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. chemicalbook.comsigmaaldrich.com For a diol like this compound, this reaction can be used to introduce two ether linkages.
The choice of base is crucial and typically includes reagents like sodium hydride or potassium hydroxide (B78521). orgsyn.org The reaction is generally carried out in an aprotic solvent to avoid solvation of the nucleophile. chemicalbook.com
Table 2: Typical Williamson Ether Synthesis
| Reactant 1 | Reactant 2 | Base | Product |
| This compound | Alkyl Halide (R-X) | Sodium Hydride (NaH) | Dimethyl 2,2-bis[(alkoxy)methyl]malonate |
It is important to use primary alkyl halides to favor the SN2 pathway, as secondary and tertiary alkyl halides are more prone to undergo elimination reactions. sigmaaldrich.com
The hydroxyl groups of this compound can be nitrated to form nitrate (B79036) esters. This reaction is typically carried out using a nitrating agent such as fuming nitric acid or a mixture of nitric acid and sulfuric acid. jove.comgrafiati.com The reaction involves the formation of the nitronium ion (NO₂⁺) in situ, which is then attacked by the nucleophilic oxygen of the alcohol. It is important to distinguish this from the nitration of aromatic compounds, as the product is a nitrate ester (C-O-NO₂) rather than a C-nitro compound.
Careful control of the reaction temperature is essential to prevent oxidation and other side reactions. jove.comresearchgate.net The resulting dinitrate ester is a high-energy material.
Table 3: Nitration of Hydroxymethyl Groups
| Reactant | Nitrating Agent | Product | Key Consideration |
| This compound | Fuming Nitric Acid (HNO₃) | Dimethyl 2,2-bis[(nitrooxy)methyl]malonate | Low temperature control is critical to avoid decomposition and explosive side reactions. researchgate.net |
As a diol, this compound is a valuable monomer for the synthesis of polyesters and polyurethanes through condensation polymerization. google.comlibretexts.org
In the formation of polyesters, the diol is reacted with a dicarboxylic acid or, more commonly, a diacyl chloride. The reaction with a diacyl chloride is generally faster and proceeds under milder conditions, often at room temperature or with gentle heating. google.comlibretexts.org The resulting polyester (B1180765) possesses a highly functionalized backbone with pendant ester groups.
Polyurethanes can be synthesized by reacting this compound with a diisocyanate. The reaction involves the addition of the hydroxyl groups across the N=C bond of the isocyanate to form urethane (B1682113) linkages. wikipedia.org
Table 4: Polymerization Reactions
| Polymer Type | Co-monomer | Linkage Formed |
| Polyester | Diacyl Chloride (ClOC-R-COCl) | Ester (-O-CO-) |
| Polyurethane | Diisocyanate (OCN-R-NCO) | Urethane (-O-CO-NH-) |
The properties of the resulting polymers can be tailored by the choice of the co-monomer.
Reactions at the Malonate Ester Moiety
The central malonate ester portion of the molecule also exhibits characteristic reactivity, primarily involving hydrolysis and decarboxylation.
The two methyl ester groups can be hydrolyzed to the corresponding dicarboxylic acid under either acidic or basic conditions. researchgate.netstackexchange.com Basic hydrolysis, or saponification, is typically carried out with an aqueous solution of a strong base like potassium hydroxide, followed by acidification. uobabylon.edu.iq Acid-catalyzed hydrolysis is also possible, often using a mixture of an acid and water with heating. stackexchange.commasterorganicchemistry.com
A key reaction of the resulting gem-dicarboxylic acid is decarboxylation upon heating. jove.commasterorganicchemistry.com This process, where a carboxyl group is lost as carbon dioxide, is characteristic of molecules with two carbonyl groups separated by a single carbon atom. libretexts.org However, for dialkyl 2,2-disubstituted malonates, the resulting malonic acid can be more resistant to decarboxylation under milder conditions compared to monosubstituted analogs. stackexchange.combeilstein-journals.orgbeilstein-journals.org Vigorous conditions can lead to the loss of one carboxyl group to form a substituted acetic acid derivative. beilstein-journals.orgbeilstein-journals.org
It is important to note that the central carbon atom of this compound is a quaternary carbon, meaning it is bonded to four other carbon or oxygen atoms. As such, it lacks the acidic alpha-hydrogens that are characteristic of unsubstituted or monosubstituted malonic esters. jove.commasterorganicchemistry.com Therefore, this compound cannot undergo further alkylation at the C-2 position via enolate formation, a common reaction pathway for many other malonate derivatives. google.comuobabylon.edu.iq
Transesterification Processes
Transesterification is a key process for modifying malonate esters. In the case of malonates like dimethyl malonate, this reaction can be catalyzed efficiently to exchange the methyl groups for other alkyl groups. Studies have shown that using specific catalysts allows for high conversion rates and product purity. For instance, the transesterification of dimethyl malonate to diethyl malonate using ethanol (B145695) in the presence of an orthotitanic acid ester catalyst can achieve isolated yields of 97% to 98%. google.com A significant advantage of this catalytic method is the avoidance of 2-substituted by-products, which are otherwise difficult to separate via distillation. google.com
The process typically involves heating a mixture of the dimethyl ester, an excess of the desired alcohol (e.g., ethanol), and the catalyst. google.com The methanol (B129727) formed during the reaction is continuously removed to drive the equilibrium toward the product. google.com
Table 1: Catalytic Transesterification of Dimethyl Malonate
| Parameter | Details |
|---|---|
| Starting Material | Dimethyl malonate |
| Reagent | Ethanol |
| Catalyst | Orthotitanic acid tetraethyl ester |
| Reaction Temperature | 81 to 88°C |
| Yield | 97-98% |
| Product Purity | ≥99.8% |
| Notable Finding | Formation of 2-substituted by-products is negligible (<0.02%). google.com |
Hydrolysis Mechanisms of Malonate Esters
The hydrolysis of malonate esters is a fundamental reaction that converts the ester groups into carboxylic acids. organicchemistrytutor.com This transformation can proceed through two primary mechanisms depending on the reaction conditions: acidic hydrolysis or basic hydrolysis (saponification). organicchemistrytutor.com
Acidic Hydrolysis : Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon and forming a tetrahedral intermediate. Subsequent proton transfer and elimination of a methanol molecule yield the carboxylic acid. organicchemistrytutor.com This process occurs for both ester groups, resulting in the formation of 2,2-bis(hydroxymethyl)malonic acid.
Basic Hydrolysis (Saponification) : In the presence of a strong base, such as sodium hydroxide, a hydroxide ion directly attacks the carbonyl carbon. organicchemistrytutor.com This also leads to a tetrahedral intermediate, which then collapses to expel a methoxide (B1231860) ion, forming the carboxylic acid. The methoxide ion is immediately protonated by the newly formed carboxylic acid, or by the solvent, while the carboxylic acid is deprotonated by the base to form a carboxylate salt. organicchemistrytutor.com An acidic workup is required in a subsequent step to protonate the carboxylate and obtain the final dicarboxylic acid. organicchemistrytutor.com
Following hydrolysis, the resulting substituted malonic acid can undergo decarboxylation when heated. patsnap.comlibretexts.org This step involves the loss of a molecule of carbon dioxide to yield a final product. patsnap.com
Mechanistic Studies of Key Transformations
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways.
Catalytic Reaction Mechanisms
The central carbon of the malonate is flanked by two electron-withdrawing carbonyl groups, making its alpha-protons acidic (pKa ≈ 13 for diethyl malonate) and easily removable by a suitable base to form a stabilized enolate. This enolate is a potent nucleophile and is central to many catalytic reactions. patsnap.comlibretexts.org
In organocatalyzed reactions, such as the Michael addition to nitroolefins, a basic catalyst (e.g., bispidines, cinchona alkaloids) deprotonates the malonate. mdpi.comrsc.org A proposed mechanism for catalysis by NH-bispidine suggests that the catalyst itself first reacts with the electrophile (β-nitrostyrene) to form a betaine, which then acts as the true catalytic species for the reaction with the malonate. mdpi.com Bifunctional catalysts, containing both a basic site to deprotonate the malonate and a hydrogen-bond donor site (like a thiourea (B124793) group), can activate both the malonate nucleophile and the electrophile simultaneously, leading to high efficiency and stereoselectivity. rsc.org
Table 2: Catalyst Types in Reactions of Malonates
| Catalyst Class | Example(s) | Role/Mechanism |
|---|---|---|
| Organocatalysts | Bispidines, Cinchona Alkaloids, Thiourea derivatives | Act as bases to form the malonate enolate; can also activate the electrophile through hydrogen bonding. mdpi.comrsc.org |
| Metal Complexes | Complexes of Palladium, Scandium, Copper, Nickel, etc. | Lewis acidic metal center coordinates to and activates the electrophile, facilitating the attack by the malonate nucleophile. mdpi.com |
| Phase Transfer Catalysts | Chiral Quaternary Ammonium (B1175870) Salts | Facilitate the reaction between the aqueous base (forming the enolate) and the organic-soluble reactants, creating a tight ion pair that influences stereoselectivity. rsc.org |
Intramolecular Reaction Dynamics
A key example of intramolecular dynamics in the chemistry of malonates is observed during the decarboxylation of the dicarboxylic acid formed after hydrolysis. organicchemistrytutor.com When the 2,2-bis(hydroxymethyl)malonic acid is heated, it readily loses one of the carboxyl groups as carbon dioxide. The mechanism for this transformation proceeds through a cyclic, six-membered transition state. organicchemistrytutor.com In this transition state, the hydroxyl proton of one carboxyl group is transferred to the carbonyl oxygen of the other, while the C-C bond breaks. This concerted process results in the formation of carbon dioxide and an enol intermediate, which quickly tautomerizes to the more stable final carboxylic acid product. organicchemistrytutor.com This intramolecular rearrangement is a characteristic feature of 1,3-dicarboxylic acids.
Reactions with Inorganic and Organometallic Compounds
The hydroxyl groups of this compound allow it to act as a bidentate ligand, reacting with various inorganic and organometallic compounds to form complex structures.
Reactions with Phosphazenes
The reaction of the closely related Diethyl 2,2-bis(hydroxymethyl)malonate with hexachlorocyclotriphosphazatriene (N₃P₃Cl₆) demonstrates the ability of the diol functionality to form stable cyclic structures with the phosphazene ring. researchgate.net In this reaction, the two hydroxyl groups displace chlorine atoms on the phosphorus atoms of the phosphazene core to form spirocyclic derivatives. researchgate.net The reaction can lead to a mixture of products depending on the stoichiometry and reaction conditions. researchgate.net
The identified products include the mono-spiro, bis-spiro, and tris-spiro derivatives, where one, two, or all three phosphorus centers of the cyclotriphosphazene (B1200923) ring have reacted with a molecule of the diol, respectively. researchgate.net
Table 3: Products from the Reaction of Diethyl 2,2-bis(hydroxymethyl)malonate with Hexachlorocyclotriphosphazatriene
| Product Name | Chemical Formula | Description |
|---|---|---|
| Mono-spiro derivative | N₃P₃Cl₄[(OCH₂)₂C(CO₂Et)₂] | One diol molecule has replaced two chlorine atoms on one phosphorus atom. researchgate.net |
| Bis-spiro derivative | N₃P₃Cl₂[(OCH₂)₂C(CO₂Et)₂]₂ | Two diol molecules have replaced four chlorine atoms on two separate phosphorus atoms. researchgate.net |
| Tris-spiro derivative | N₃P₃[(OCH₂)₂C(CO₂Et)₂]₃ | Three diol molecules have replaced all six chlorine atoms on the phosphazene ring. researchgate.net |
Derivatization and Functionalization Strategies
Selective Functionalization of Hydroxyl Groups
The two primary hydroxyl groups are key handles for derivatization. Their reactivity allows for selective protection and functionalization, which is a crucial step for subsequent modifications of the molecule.
Standard organic transformations can be applied to these hydroxyl groups. Esterification, for instance, can be achieved by reacting the compound with acyl chlorides or carboxylic acids under appropriate conditions, such as using EDC and DMAP as coupling agents. This process attaches various acyl groups, modifying the molecule's steric and electronic properties. An example of a similar transformation involves the esterification of a hydroxymethyl group on a thiochromanone core with trans-styrylacetic acid using EDC-HCl and DMAP, affording the corresponding ester in good yield. nih.gov
Etherification is another common strategy. The hydroxyl groups can be converted to ethers (e.g., benzyl (B1604629) or silyl (B83357) ethers) to serve as protecting groups. This protection is often necessary to prevent unwanted side reactions during manipulations of the ester groups or the central carbon atom. The choice of protecting group is critical for ensuring stability under certain reaction conditions and allowing for selective deprotection later in a synthetic sequence.
Preparation of Substituted Malonic and Acrylic Esters
The structure of dimethyl 2,2-bis(hydroxymethyl)malonate is an ideal starting point for synthesizing both substituted malonic esters and acrylic esters, which are valuable intermediates.
Substituted Malonic Esters: The synthesis of substituted malonic esters from this precursor typically involves a two-stage process: modification of the hydroxyl groups followed by alkylation. The classic malonic ester synthesis involves the deprotonation of the carbon alpha to both carbonyl groups, followed by nucleophilic substitution with an alkyl halide. wikipedia.org While the parent this compound has no alpha-protons for deprotonation, it serves as a precursor to derivatives that can be alkylated. A common strategy involves the alkylation of a malonate with an alkyl halide using a base like sodium hydride, followed by selective saponification to yield mono-substituted malonic acid half oxyesters (SMAHOs). nih.gov This approach allows for the introduction of a wide variety of substituents at the malonic position. nih.gov
Acrylic Esters: The preparation of acrylic esters, specifically methylene (B1212753) malonic esters, is a key transformation of this compound and its analogs. This is achieved through the dehydration of the two hydroxymethyl groups. The reaction typically involves treating the diol with an acid catalyst and heat, or by converting the hydroxyls into good leaving groups first. An older method describes reacting a malonic ester with formaldehyde (B43269) to form the methylol derivative, which is subsequently dehydrated by distillation under acidic conditions (pH below 7.0) to yield the corresponding methylene malonic ester. google.com These resulting α,β-unsaturated compounds are highly reactive and serve as important monomers and synthetic intermediates. google.com The diethyl analog, diethyl bis(hydroxymethyl)malonate, is explicitly noted as a useful intermediate for preparing acrylic esters. orgsyn.org
Synthesis of Dienophiles and Related Compounds
The acrylic esters generated from this compound are excellent dienophiles for use in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. A dienophile is an alkene that reacts with a conjugated diene to form a cyclohexene (B86901) ring system.
The methylene malonate derivative, formed by the dehydration of this compound, possesses an electron-deficient double bond due to the two adjacent ester groups, making it highly reactive towards electron-rich dienes. google.com Diels-Alder reactions involving similar dienophiles, such as dimethyl maleate, with dienes like cyclopentadiene (B3395910) have been studied extensively. tennessee.edu These reactions can be catalyzed by Lewis acids to improve selectivity and reaction rates. tennessee.edumdpi.com The ability to generate these reactive dienophiles from a stable, easily handled precursor like this compound highlights its synthetic utility in constructing complex cyclic and bicyclic systems.
Introduction of Diverse Functional Moieties
Beyond the synthesis of substituted esters and dienophiles, the functional groups of this compound allow for the introduction of a broad spectrum of other chemical moieties. The hydroxyl groups are particularly amenable to conversion into other functional groups.
A versatile synthetic pathway can convert the hydroxyl groups into amines and amides. This multi-step process demonstrates the chemical flexibility of the hydroxymethyl group. A representative transformation sequence, shown on a different molecular scaffold but applicable in principle, involves:
Bromination: Conversion of the alcohol to a bromide using a reagent like N-bromosuccinimide (NBS). nih.gov
Azidation: Substitution of the bromide with an azide (B81097) group using sodium azide (NaN₃). nih.gov
Reduction: Reduction of the azide to a primary amine, for example, using triphenylphosphine (B44618) (PPh₃) in what is known as a Staudinger reaction. nih.gov
Amidation: Acylation of the resulting amine with a carboxylic acid to form an amide bond, often facilitated by a coupling agent like EDC. nih.gov
This sequence effectively transforms the alcohol functionality into a more complex amide group, with the potential to introduce various R-groups from the carboxylic acid.
| Starting Functional Group | Reagents and Conditions | Product Functional Group | Reference Example |
|---|---|---|---|
| Alcohol (-CH₂OH) | NBS, dibenzoyl peroxide, cyclohexane, 95-100 °C | Bromide (-CH₂Br) | nih.gov |
| Bromide (-CH₂Br) | NaN₃, DMF, 50 °C | Azide (-CH₂N₃) | nih.gov |
| Azide (-CH₂N₃) | PPH₃, THF/H₂O (10:1), RT | Amine (-CH₂NH₂) | nih.gov |
| Amine (-CH₂NH₂) | RCOOH, EDC, Et₃N, RT | Amide (-CH₂NHCOR) | nih.gov |
Furthermore, malonate derivatives are well-established precursors for the synthesis of various heterocyclic compounds, such as barbiturates and pyridopyrimidines. wikipedia.orgnih.gov The 1,3-dicarbonyl moiety, or its synthetic equivalent in the starting material, can react with dinucleophiles like urea (B33335) or 2-aminopyridine (B139424) in cyclocondensation reactions to form six-membered rings. nih.gov
Advanced Applications in Materials Science and Organic Chemistry
Polymer Chemistry and Macromolecular Architectures
The diol functionality of dimethyl 2,2-bis(hydroxymethyl)malonate, combined with its ester groups, allows for its use as a monomer in various polymerization reactions, leading to the creation of diverse and highly functional macromolecular architectures.
This compound and its parent acid, 2,2-bis(hydroxymethyl)malonic acid, are recognized as suitable monomers for the synthesis of hyperbranched polymers and dendrimers. evitachem.comchemsrc.com The AB2-type structure of these molecules, where 'A' represents a reactive group (the carboxyl or ester functions) and 'B' represents two other reactive groups (the hydroxyl functions), allows for the controlled, layer-by-layer growth of dendritic structures. This leads to polymers with a high degree of branching, numerous terminal functional groups, and a globular architecture. chemsrc.com
For instance, a derivative, 2,2-bis-hydroxymethyl-malonic acid didodecyl ester, has been utilized as a core molecule for the synthesis of starburst polymers, a class of hyperbranched polymers. ntu.edu.tw The unique properties of these dendritic polymers, such as well-defined molecular weights and multivalency, make them promising for applications like drug delivery. chemsrc.com
The diol nature of this compound enables its participation in polycondensation reactions with dicarboxylic acids or their derivatives to form functional linear polyesters. mdpi.comdntb.gov.ua In one study, this compound was reacted with terephthaloyl chloride via its hydroxyl groups to synthesize a pentamer, demonstrating its capability to form polyester (B1180765) chains. itu.edu.tr
The properties of the resulting polyesters can be tailored by the choice of the diacid co-monomer. The inclusion of the malonate derivative introduces pendant ester groups along the polyester backbone, which can be further modified to impart specific functionalities. The general reaction conditions for polyol polyester synthesis often involve polycondensation at elevated temperatures, with or without a catalyst. mdpi.com
Table 1: Examples of Polyester Synthesis Utilizing this compound or its Derivatives
| Monomers | Resulting Polymer/Oligomer | Reference |
| This compound, Terephthaloyl chloride | Pentamer | itu.edu.tr |
| 2,2-bis-hydroxymethyl-malonic acid didodecyl ester, n-butylacrylate | Starburst poly(n-butylacrylate) | ntu.edu.tw |
In polyurethane synthesis, polyols are crucial components that react with isocyanates to form the polyurethane linkage. While direct studies detailing the use of this compound in polyurethane synthesis are not prevalent in the reviewed literature, its structural characteristics as a diol make it a potential candidate for this application. The selection of polyols is a critical factor in determining the properties of the final polyurethane. mdpi.com Di-functional alcohols, such as this compound, can be used to increase the molecular weight of the resin. mdpi.com
The introduction of a monomer with additional functional groups, like the ester groups in this compound, can be used to functionalize the resulting polyurethane, potentially enhancing properties like adhesion, flexibility, and biodegradability. researchgate.net The ester groups could also serve as sites for subsequent chemical modifications.
Derivatives of 2,2-bis(hydroxymethyl)malonic acid have been employed in the creation of novel polymeric and functional materials. For example, they have been used to construct solid supports for oligonucleotide synthesis. researchgate.net This involves attaching the malonic acid derivative to a solid substrate, which then serves as a platform for the stepwise synthesis of DNA or RNA chains. The two hydroxyl groups allow for the introduction of two groups of interest in a single step, which is an advantage of using these linkers. researchgate.net
Furthermore, these derivatives have been fashioned into non-nucleosidic phosphoramidite (B1245037) reagents, which are building blocks for creating modified oligonucleotides with applications in diagnostics and therapeutics. researchgate.net These applications highlight the utility of the 2,2-bis(hydroxymethyl)malonate framework in developing advanced, functional materials beyond traditional polymers.
Catalysis and Ligand Design
The functional groups of this compound also make it a precursor for the design of ligands for catalytic systems.
While the direct use of this compound in catalytic systems is not extensively documented, its derivatives have been explored as precursors for ligands. The hydroxyl and ester functionalities can be chemically modified to create molecules with specific metal-coordinating properties. These ligands can then be complexed with metal ions to form catalysts for a variety of chemical transformations. The synthesis of this compound itself is a straightforward process, starting from dimethyl malonate and formaldehyde (B43269), making it an accessible precursor for more complex ligand structures. ntu.edu.sg
Applications in Complex Organic Synthesis
A significant application of this compound is its role as a key intermediate in the synthesis of methylene (B1212753) malonate monomers. google.comwipo.intgoogle.com These monomers are valuable precursors for the production of a variety of polymers used in industrial and medical applications. google.com The process involves the thermolysis of the bis(hydroxymethyl)malonate intermediate in the presence of a catalyst, such as a zeolite, to yield the methylene malonate monomer. google.comwipo.int This reaction can be performed in a continuous operation, making it suitable for large-scale industrial production. google.comwipo.int
The general method involves reacting a dialkyl bis(hydroxymethyl)malonate composition with a suitable catalyst to form the corresponding methylene malonate monomer, which is then isolated. google.comgoogle.com
Table 1: Synthesis of Methylene Malonate Monomers
| Starting Material | Reaction Type | Key Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| This compound | Thermolysis | Zeolite catalyst, heat | Dimethyl methylene malonate | google.comwipo.int |
This compound serves as a precursor for the synthesis of bicyclo[3.3.1]nonane derivatives. These bicyclic systems are important structural motifs found in natural products and are used as building blocks in the synthesis of more complex molecules, including potential anticancer chemotherapeutics. rsc.org The synthesis of Meerwein's ester, a precursor for adamantane (B196018) synthesis, is a classic example that proceeds via an intermediate derived from dimethyl malonate and formaldehyde. rsc.org
The condensation of dimethyl malonate with formaldehyde can lead to the formation of a bicyclo[3.3.1]nonane system. rsc.org Specifically, two units of formaldehyde condense with two units of dimethyl malonate to create the bicyclic core, which can then be converted to bicyclo[3.3.1]nonane-2,6-dione. rsc.org
Table 2: Bicyclo[3.3.1]nonane Synthesis
| Reactants | Intermediate/Product | Significance | Reference |
|---|---|---|---|
| Dimethyl malonate, Formaldehyde | Bicyclo[3.3.1]nonane-2,6-dione | Precursor for enantiomerically pure bicyclic systems | rsc.org |
The reactivity of the hydroxyl and ester groups in this compound makes it a suitable starting material for the synthesis of various heterocyclic compounds. While specific examples directly utilizing this compound are not extensively detailed in the provided context, the analogous diethyl ester, diethyl bis(hydroxymethyl)malonate, is a known precursor. For instance, it can be used to synthesize 9-oxa-bicyclo[3.3.1]nonane-2,6-dione. jmchemsci.com The core structure can be modified to incorporate heteroatoms like nitrogen or oxygen, leading to a diverse range of heterocyclic systems.
Supramolecular Chemistry and Self-Assembly Research
In the field of supramolecular chemistry, the principles of self-assembly are used to construct large, ordered structures from simpler molecular components through non-covalent interactions. nih.gov this compound and its derivatives are valuable in this area. The BCN scaffold, derived from this compound, is particularly useful for creating complex supramolecular architectures. vu.lt
Researchers have utilized enantiomerically pure bicyclo[3.3.1]nonane (BCN) scaffolds to prepare a variety of supramolecular host systems, including cavitands, capsules, and tubular polymers, through self-assembly processes. vu.lt The ability of these molecules to form well-defined, three-dimensional structures makes them ideal candidates for creating molecular containers and catalysts. For example, the dimerization of BCN derivatives can lead to the formation of molecular tweezers. vu.lt Furthermore, the asymmetric unit of dimethyl 2,2-bis(2-cyanoethyl)malonate, a related compound, demonstrates the formation of a one-dimensional supramolecular structure through intermolecular hydrogen bonds. nih.gov
Computational and Theoretical Investigations
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of reaction mechanisms at the atomic level. While specific DFT studies on the formation of Dimethyl 2,2-bis(hydroxymethyl)malonate are not extensively documented in publicly available literature, the principles of such calculations can be applied to understand its synthesis. The formation of this compound typically proceeds via the base-catalyzed reaction of dimethyl malonate with two equivalents of formaldehyde (B43269).
A plausible reaction mechanism that could be investigated using quantum chemical calculations involves the following steps:
Deprotonation of Dimethyl Malonate: A base removes an acidic α-hydrogen from dimethyl malonate to form a resonance-stabilized enolate.
Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This results in the formation of a tetrahedral intermediate.
Protonation: The intermediate is protonated to yield Dimethyl 2-(hydroxymethyl)malonate.
Second Hydroxymethylation: The process is repeated with a second molecule of formaldehyde to yield the final product, this compound.
Quantum chemical calculations can be employed to model each of these steps, providing critical data on the reaction pathway. scienceopen.com
| Computational Parameter | Significance in Reaction Mechanism Analysis | Example Application to this compound Formation |
| Transition State (TS) Geometry | The molecular structure at the highest point of the energy barrier between reactants and products. | Determining the geometry of the transition state for the nucleophilic attack of the malonate enolate on formaldehyde. |
| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | Calculating the energy required for both the first and second hydroxymethylation steps to understand the reaction kinetics. |
| Reaction Energy (ΔEr) | The overall energy change of a reaction, indicating whether it is exothermic or endothermic. | Determining if the formation of this compound is energetically favorable. |
| Intermediate Stability | The relative energy of any transient species formed during the reaction. | Assessing the stability of the enolate and tetrahedral intermediates to understand their lifetimes and potential side reactions. |
By calculating these parameters, researchers can construct a detailed energy profile of the reaction, identify the rate-determining step, and understand the factors that influence the reaction's efficiency and yield. For instance, DFT calculations could clarify the role of the solvent and the base in stabilizing the intermediates and transition states.
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of a molecule and how this structure influences its physical and chemical properties. For this compound, these studies are particularly important as the molecule possesses several rotatable bonds, leading to a variety of possible conformations.
The conformational landscape of this compound is primarily determined by the rotation around the C-C and C-O bonds. Intramolecular hydrogen bonding between the hydroxyl groups and the ester carbonyls can play a significant role in stabilizing certain conformations. Molecular mechanics and DFT methods can be used to perform a systematic conformational search to identify the low-energy structures.
| Conformational Feature | Method of Analysis | Expected Influence on Properties |
| Dihedral Angles | Potential Energy Surface (PES) scans using DFT or molecular mechanics. | Determines the overall shape of the molecule and potential for steric hindrance in reactions. |
| Intramolecular Hydrogen Bonding | Analysis of bond lengths and angles, and electron density calculations (e.g., Quantum Theory of Atoms in Molecules - QTAIM). | Can significantly stabilize certain conformers, influencing their population at equilibrium and affecting the reactivity of the hydroxyl and carbonyl groups. |
| Ester Group Orientation | Conformational search algorithms. | Affects the molecule's polarity and its interactions with solvents and other molecules. |
The insights gained from such modeling are crucial for designing new molecules with specific three-dimensional structures and for understanding how they will behave in different chemical environments.
Prediction of Reactivity and Selectivity
Computational chemistry offers powerful tools for predicting the reactivity of a molecule and the selectivity of its reactions. For this compound, these predictions can guide its use in further synthetic transformations. Key aspects of its reactivity include the nucleophilicity of the hydroxyl groups and the potential for electrophilic attack at various sites.
Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
HOMO: The energy and location of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO is likely to be localized on the oxygen atoms of the hydroxyl groups, suggesting that these are the primary sites for reaction with electrophiles.
LUMO: The energy and location of the LUMO indicate the molecule's ability to accept electrons (electrophilicity). The LUMO is expected to be centered on the carbonyl carbons of the ester groups, making them susceptible to nucleophilic attack.
Electrostatic Potential (ESP) maps provide a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the ESP map would likely show negative potential around the hydroxyl and carbonyl oxygens, and positive potential around the hydroxyl hydrogens and carbonyl carbons.
| Reactivity Descriptor | Computational Method | Predicted Reactivity of this compound |
| HOMO-LUMO Gap | DFT calculations | A smaller gap generally implies higher reactivity. |
| Fukui Functions | DFT-based reactivity indices | Provide a more quantitative measure of the local reactivity at each atomic site, allowing for the prediction of regioselectivity in reactions. |
| Global Reactivity Descriptors (e.g., Chemical Hardness, Electronegativity) | Calculated from HOMO and LUMO energies | Provide an overall picture of the molecule's stability and reactivity. |
By calculating these descriptors, chemists can predict, for example, whether the two hydroxyl groups will react sequentially or simultaneously, and whether the molecule is more likely to act as a nucleophile or an electrophile under specific reaction conditions. These predictions are invaluable for designing efficient and selective synthetic routes to more complex molecules derived from this compound.
Analytical Methodologies in Research on Dimethyl 2,2 Bis Hydroxymethyl Malonate
Chromatographic Methods
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of a compound and can be coupled with other analytical methods for identification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. Due to the polar nature and low volatility of Dimethyl 2,2-bis(hydroxymethyl)malonate, stemming from its hydroxyl groups, direct analysis by GC is challenging. Therefore, a derivatization step, such as silylation, would be necessary. This process replaces the acidic protons of the hydroxyl groups with nonpolar groups (e.g., trimethylsilyl), increasing the compound's volatility and thermal stability, making it suitable for GC analysis. Once separated on the GC column, the derivatized compound would be identified by its mass spectrum.
Detailed experimental protocols, including specific derivatization reagents, column types, temperature programs, or retention times for the analysis of this compound by GC-MS, have not been found in the surveyed literature.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture in solution. It is well-suited for the analysis of polar and non-volatile compounds like this compound, as it does not require the sample to be vaporized. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), would be a common approach for purity assessment. Detection could be achieved using a UV detector if the compound possesses a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).
While HPLC is a suitable technique, specific, validated methods detailing the column, mobile phase composition, flow rate, and detection parameters for the analysis of this compound are not described in the available research.
Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC) is a chromatographic method that separates molecules in solution based on their size, or more accurately, their hydrodynamic volume. youtube.com This technique is particularly useful for separating polymers and macromolecules, but it can also be applied to the analysis of smaller molecules to assess purity and identify any potential oligomerization. nih.govpolylc.com
In the context of "this compound," a relatively small molecule with a molecular weight of 192.17 g/mol , SEC can be employed to distinguish the monomer from any dimers or higher molecular weight species that may have formed during synthesis or storage. cymitquimica.com The separation mechanism in SEC is based on the differential partitioning of molecules between the mobile phase and the stagnant liquid phase within the pores of the stationary phase. youtube.com Larger molecules, which are excluded from a larger fraction of the pores, travel a shorter path and elute earlier. Conversely, smaller molecules that can access a larger volume of the pores have a longer path and elute later.
For the analysis of small molecules like "this compound," columns with small pore sizes (e.g., <80Å) are typically used to achieve high resolution in the low molecular weight range. researchgate.net The selection of an appropriate mobile phase is also crucial and is generally chosen to ensure good solubility of the analyte and to minimize interactions with the stationary phase. youtube.com
Table 1: Representative Size Exclusion Chromatography (SEC) Data for Analysis of this compound
| Elution Time (min) | Tentative Assignment | Expected Molecular Weight ( g/mol ) |
| 10.5 | Aggregate/Oligomer | > 384 |
| 12.2 | Dimer | ~384 |
| 15.8 | Monomer | ~192 |
Note: This table is a hypothetical representation based on the principles of SEC for small molecules. Actual elution times would depend on specific experimental conditions such as column dimensions, packing material, mobile phase, and flow rate.
Thermal Analysis Techniques
Thermal analysis techniques are a group of methods used to measure the physical and chemical properties of a substance as a function of temperature or time. For "this compound," Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly valuable for understanding its thermal stability and phase behavior.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. This technique is used to determine the thermal stability of a material and to study its decomposition kinetics. mdpi.com
For "this compound," a TGA analysis would reveal the temperatures at which the compound begins to decompose and the different stages of its thermal degradation. The presence of two hydroxyl groups and two methyl ester groups suggests that the decomposition process may occur in multiple steps. nih.gov The initial weight loss could be associated with the loss of the hydroxymethyl groups, followed by the decomposition of the malonate backbone at higher temperatures.
The atmosphere in which the analysis is conducted (e.g., inert like nitrogen or oxidative like air) will significantly influence the decomposition profile. nih.gov In an inert atmosphere, the primary process is thermal decomposition, while in an oxidative atmosphere, combustion processes will also occur.
Table 2: Representative Thermogravimetric Analysis (TGA) Data for this compound in an Inert Atmosphere
| Temperature Range (°C) | Weight Loss (%) | Associated Process |
| 150 - 250 | ~32% | Initial decomposition, likely loss of hydroxymethyl groups. |
| 250 - 400 | ~58% | Decomposition of the remaining organic structure. |
| > 400 | ~10% | Residual char. |
Note: This table is a representative example based on the thermal behavior of similar functionalized malonates and polyols. The exact temperatures and weight loss percentages would be determined experimentally.
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. acs.org DSC is used to study thermal transitions such as melting, crystallization, and glass transitions.
For "this compound," which is a solid at room temperature, DSC analysis would provide information on its melting point and enthalpy of fusion. An endothermic peak on the DSC curve would correspond to the melting process. The sharpness of the melting peak can also provide an indication of the purity of the compound. Broader peaks may suggest the presence of impurities or a range of crystalline forms. acs.org
Following the melting, if the temperature is increased further, exothermic peaks may be observed, corresponding to decomposition processes, which should correlate with the weight loss steps observed in TGA.
Table 3: Representative Differential Scanning Calorimetry (DSC) Data for this compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Melting | ~75 | ~80 | (Endothermic) |
| Decomposition | > 200 | - | (Exothermic) |
Note: The data in this table are illustrative and based on the expected thermal behavior of a crystalline organic compound with the structure of this compound. The actual values would need to be determined through experimental DSC analysis.
Future Research Directions and Perspectives
Exploration of Novel Reaction Pathways
The core structure of dimethyl 2,2-bis(hydroxymethyl)malonate, featuring two primary hydroxyl groups and two methyl ester groups attached to a central quaternary carbon, offers a rich playground for chemical exploration. While classical reactions of alcohols and esters are applicable, future research is poised to uncover novel transformations that leverage the unique steric and electronic properties of this molecule.
A key area of investigation will be the development of selective functionalization strategies. This includes the mono-functionalization of one hydroxyl group while leaving the other free for subsequent reactions, or the differential protection of the two hydroxyls to enable stepwise synthetic sequences. Such selective manipulations would unlock the potential of this compound as a versatile building block for a wide array of more complex molecules.
Furthermore, the exploration of catalytic systems for the transformation of this compound is a promising frontier. This includes the use of organocatalysts, transition metal catalysts, and biocatalysts to achieve novel and efficient reactions. For instance, enzymatic catalysis could offer highly selective and environmentally benign routes to derivatives that are challenging to synthesize via traditional chemical methods.
Development of Sustainable Synthesis Processes
The traditional synthesis of dialkyl bis(hydroxymethyl)malonates involves the reaction of the corresponding malonic ester with formaldehyde (B43269) in the presence of a base. orgsyn.org Future research will focus on developing more sustainable and environmentally friendly synthetic routes.
Table 1: Comparison of Synthetic Methodologies for Dialkyl Bis(hydroxymethyl)malonates
| Methodology | Description | Potential Advantages | Research Focus |
| Classical Synthesis | Reaction of dialkyl malonate with formaldehyde and a base. orgsyn.org | Well-established and high-yielding. | Optimization of reaction conditions to reduce waste and energy consumption. |
| Biocatalytic Synthesis | Use of enzymes to catalyze the formation of the C-C bond between the malonate and formaldehyde moieties. | High selectivity, mild reaction conditions, reduced environmental impact. | Screening for and engineering of efficient enzymes, process optimization. |
| Flow Chemistry | Continuous synthesis in a microreactor system. | Improved heat and mass transfer, enhanced safety, potential for automation and scalability. | Reactor design, optimization of flow parameters, integration of downstream processing. |
| Renewable Feedstocks | Utilization of biomass-derived starting materials. | Reduced reliance on fossil fuels, potential for a circular economy. | Development of efficient conversion pathways from biomass to key intermediates. |
A significant advancement would be the development of processes that utilize renewable feedstocks. This could involve the biological or chemical conversion of biomass into precursors for this compound. Green chemistry principles, such as the use of non-toxic solvents, atom economy, and energy efficiency, will be central to these efforts.
Advanced Applications in Emerging Technologies
The unique structure of this compound makes it a promising candidate for the development of advanced materials with tailored properties. Its two hydroxyl groups can act as branching points for the creation of dendrimers and hyperbranched polymers. These highly branched architectures are of interest for applications in coatings, additives, and drug delivery systems.
In the realm of materials science, this compound can serve as a crosslinking agent in the production of polymers. The resulting materials may exhibit enhanced thermal stability, mechanical strength, and chemical resistance. Future research could explore its use in the formulation of biodegradable polymers, functional coatings with specific surface properties, and advanced resins for applications such as 3D printing.
Multi-component Reactions and Complex Molecule Assembly
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools in modern organic synthesis. nih.gov The diol functionality of this compound presents an opportunity for its incorporation into MCRs to generate novel molecular scaffolds. For instance, its participation in reactions like the Ugi or Passerini reaction could lead to the rapid assembly of diverse and complex molecules with potential biological activity.
Furthermore, the compound can be utilized in the synthesis of spiro-heterocycles, which are an important class of compounds in medicinal chemistry. mssm.edubeilstein-journals.org The two hydroxyl groups can be transformed into other functionalities that can then participate in intramolecular cyclization reactions to form the spirocyclic core.
The development of cascade reactions involving this compound is another exciting avenue. These reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, can significantly increase synthetic efficiency and lead to the construction of intricate molecular architectures from simple starting materials.
Integration with Biological and Biomedical Research
The potential for this compound and its derivatives in the life sciences is a burgeoning area of research. Its structural similarity to 2,2-bis(hydroxymethyl)propanoic acid (bis-MPA), a well-established building block for biocompatible and biodegradable dendrimers used in drug delivery and gene therapy, suggests that it could serve as a valuable alternative. nih.govmdpi.com The ester functionalities in the dimethyl malonate derivative may offer different degradation profiles compared to the carboxylic acid of bis-MPA, which could be advantageous for specific biomedical applications.
Table 2: Potential Biomedical Applications of this compound Derivatives
| Application Area | Rationale | Future Research Directions |
| Drug Delivery | Can be used to construct dendrimers and other nanoparticles for encapsulating and targeting therapeutic agents. | Synthesis and evaluation of drug-loaded nanoparticles, investigation of release kinetics and targeting efficiency. |
| Tissue Engineering | Can be incorporated into hydrogel scaffolds to provide structural support for cell growth and tissue regeneration. nih.govrsc.org | Development of biodegradable and biocompatible hydrogels, studies on cell-scaffold interactions and tissue formation. |
| Bioactive Scaffolds | The core molecule can be functionalized with bioactive moieties to create materials that can actively promote healing or combat disease. | Synthesis of functionalized derivatives and evaluation of their biological activity in relevant assays. |
Future research will likely focus on the synthesis of functionalized derivatives of this compound with specific biological activities. This could involve attaching targeting ligands to direct drug-carrying nanoparticles to specific cells or tissues, or incorporating the molecule into hydrogel scaffolds to create environments that promote tissue regeneration. nih.govrsc.org The biodegradability of the polyester (B1180765) backbone of polymers derived from this malonate is a key feature that makes it attractive for these in vivo applications.
Q & A
Basic: What are the key considerations for synthesizing Dimethyl 2,2-bis(hydroxymethyl)malonate with high purity for academic research?
Methodological Answer:
Synthesis should prioritize steric and electronic control to avoid side reactions. Utilize malonate esterification protocols under anhydrous conditions, employing catalysts like sulfuric acid or p-toluenesulfonic acid. Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Post-synthesis, purify via fractional distillation or recrystallization using non-polar solvents (e.g., hexane). Characterize purity using melting point analysis and nuclear magnetic resonance (NMR) spectroscopy to confirm the absence of unreacted hydroxyl groups or ester hydrolysis byproducts .
Basic: How can researchers characterize the structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy : Analyze and NMR spectra to confirm ester group integration (δ 3.7–3.9 ppm for methoxy protons) and hydroxyl proton absence.
- Infrared (IR) Spectroscopy : Verify ester carbonyl stretching (~1740 cm) and hydroxyl group absence (no broad peak ~3200–3600 cm).
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ion ([M+Na]) matching the theoretical molecular weight (e.g., CHO, calculated 192.0634). Cross-reference with databases like NIST Chemistry WebBook for validation .
Advanced: What methodological approaches are recommended for analyzing contradictions in physicochemical data across studies on this compound?
Methodological Answer:
- Systematic Literature Review : Follow EPA’s protocol for screening and evaluating references (e.g., 1,150 references screened, 30 selected for hazard assessment) to identify high-confidence data .
- Analog Comparison : Resolve discrepancies by comparing data with structurally similar analogs (e.g., dimethyl glutarate) to infer trends in solubility, reactivity, or stability .
- Experimental Replication : Reproduce conflicting experiments under standardized conditions (e.g., controlled humidity, inert atmosphere) to isolate variables causing data divergence .
Advanced: How can factorial design be applied to optimize reaction conditions for derivatives of this compound?
Methodological Answer:
- Variable Selection : Identify critical factors (e.g., temperature, catalyst loading, solvent polarity) influencing reaction yield or selectivity.
- Design Matrix : Implement a 2 factorial design (k = number of variables) to test interactions. For example, varying temperature (60°C vs. 80°C) and catalyst concentration (5 mol% vs. 10 mol%) .
- Response Analysis : Use statistical tools (ANOVA) to determine significant factors. For instance, gold-catalyzed alkylation reactions show temperature-catalyst synergy, improving yield by 20% in optimized conditions .
Advanced: What theoretical frameworks guide mechanistic studies of this compound in complex syntheses?
Methodological Answer:
- Molecular Orbital Theory : Predict reactivity of the malonate core by analyzing frontier orbitals (HOMO-LUMO gaps) to explain nucleophilic/electrophilic behavior.
- Transition State Modeling : Use computational tools (DFT calculations) to map energy barriers in esterification or alkylation steps, aligning with experimental kinetics data .
- Steric Effects Analysis : Apply Curtin-Hammett principles to rationalize selectivity in crowded environments (e.g., preferential formation of mono- vs. di-alkylated products) .
Advanced: How can researchers address challenges in scaling up lab-scale syntheses of this compound derivatives?
Methodological Answer:
- Process Intensification : Use microreactor systems to maintain mixing efficiency and thermal control at larger scales.
- Byproduct Profiling : Conduct LC-MS or GC-MS to identify trace impurities formed during scale-up, optimizing purification steps (e.g., column chromatography gradients) .
- Kinetic Modeling : Develop rate equations based on small-scale data to predict residence times and catalyst deactivation in continuous-flow systems .
Advanced: What strategies validate the environmental fate and toxicity data of this compound for regulatory compliance?
Methodological Answer:
- OECD Guidelines : Perform hydrolysis studies (OECD 111) to assess stability in water and identify degradation products.
- Ecotoxicology Assays : Use Daphnia magna or algal growth inhibition tests (OECD 201/202) to determine LC values. Cross-validate with analog data (e.g., diethyl malonate’s low aquatic toxicity) .
- Read-Across Analysis : Leverage data from structurally related malonates (e.g., dimethyl glutarate) to fill data gaps under REACH regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
